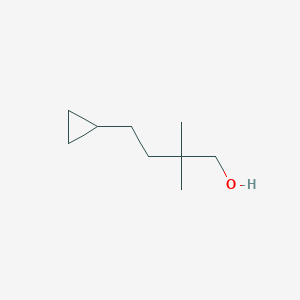
4-Cyclopropyl-2,2-dimethylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C9H18O. This compound features a cyclopropyl group attached to a butanol backbone, making it a unique structure in organic chemistry. The presence of the cyclopropyl group imparts distinct chemical properties to the molecule, which can be leveraged in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,2-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2,2-dimethylbutanol in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity. The use of advanced purification techniques, including distillation and chromatography, ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
4-Cyclopropyl-2,2-dimethylbutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Alkanes
Substitution: Alkyl halides, Ethers
科学研究应用
4-Cyclopropyl-2,2-dimethylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals
作用机制
The mechanism of action of 4-Cyclopropyl-2,2-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling .
相似化合物的比较
Similar Compounds
2,2-Dimethylbutan-1-ol: Similar structure but lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Cyclopropylmethanol: Contains a cyclopropyl group but has a simpler structure compared to 4-Cyclopropyl-2,2-dimethylbutan-1-ol.
Cyclopropylmethyl bromide: Used as a precursor in the synthesis of this compound.
Uniqueness
The presence of both the cyclopropyl group and the 2,2-dimethylbutanol backbone in this compound imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions with biological molecules and chemical reagents, setting it apart from similar compounds .
生物活性
4-Cyclopropyl-2,2-dimethylbutan-1-ol is a cyclopropyl-containing alcohol that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.
- Molecular Formula : C₈H₁₄O
- Molecular Weight : 130.20 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research on this compound indicates potential activities in several areas:
- Antimicrobial Activity : Studies suggest that cyclopropyl derivatives exhibit antimicrobial properties. The unique structural features of cyclopropyl groups may enhance the interaction with microbial enzymes or receptors, leading to effective inhibition of growth.
- Anticancer Properties : Preliminary studies indicate that compounds with cyclopropyl moieties can affect cancer cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Neurological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Antimicrobial Studies
In a study examining various cyclopropyl alcohols, this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL, indicating a moderate level of effectiveness compared to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Amoxicillin) | 8 | Staphylococcus aureus |
Anticancer Research
A recent investigation into the anticancer properties of cyclopropyl alcohols revealed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This suggests that the compound could disrupt cellular processes critical for cancer cell survival.
Neurological Studies
Research focusing on the neuroprotective effects of cyclopropyl derivatives indicated that this compound may enhance GABAergic neurotransmission. In vitro assays demonstrated an increase in GABA receptor activation, which could be beneficial for conditions like anxiety and epilepsy.
The biological activities of this compound are likely mediated through its ability to interact with specific protein targets:
- Antimicrobial Mechanism : The compound may inhibit bacterial enzyme activity by binding to active sites or disrupting membrane integrity.
- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting growth factor signaling.
- Neurological Mechanism : The enhancement of GABAergic activity suggests that it may modulate ion channel activity or receptor sensitivity.
属性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
4-cyclopropyl-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(2,7-10)6-5-8-3-4-8/h8,10H,3-7H2,1-2H3 |
InChI 键 |
NJTXUBYQJHIYON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC1CC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















